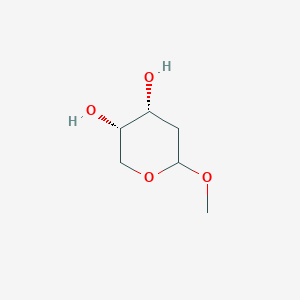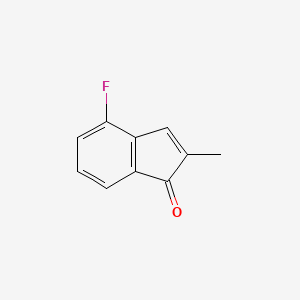
7-Chloroazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloroazepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom. It is part of the azepine family, which is known for its diverse biological activities and therapeutic applications. The presence of a chlorine atom at the seventh position enhances its chemical reactivity and potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroazepan-2-one typically involves the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions with ethylene glycol and reduction steps lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloroazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azepanones .
Aplicaciones Científicas De Investigación
7-Chloroazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anxiolytic and anticonvulsant properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloroazepan-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It binds to these receptors, modulating their activity and leading to therapeutic effects like anxiety reduction and seizure control. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one
- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one
- 7-Chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one
Comparison: 7-Chloroazepan-2-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which enhances its reactivity and potential pharmacological properties. Compared to other azepine derivatives, it exhibits distinct chemical behavior and therapeutic potential .
Propiedades
Número CAS |
64433-17-6 |
|---|---|
Fórmula molecular |
C6H10ClNO |
Peso molecular |
147.60 g/mol |
Nombre IUPAC |
7-chloroazepan-2-one |
InChI |
InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(9)8-5/h5H,1-4H2,(H,8,9) |
Clave InChI |
AGLYMVXBRCWJCF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)NC(C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


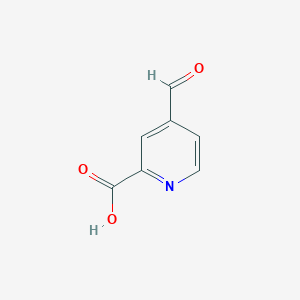
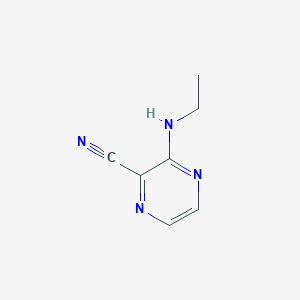
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)



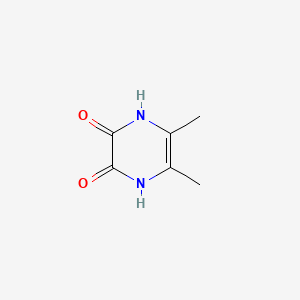

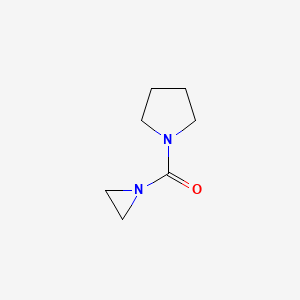
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)

![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
